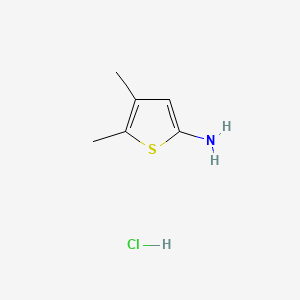

2-Amino-4,5-dimethylthiophene Hydrochloride

Description

Properties

IUPAC Name |

4,5-dimethylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-6(7)8-5(4)2;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKSPYJLDYJPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Precursor Compounds

A foundational approach involves the cyclocondensation of nitrile-containing precursors. For instance, 2-amino-4,5-dimethylthiophene-3-carbonitrile serves as a key intermediate, which can be further functionalized to yield the hydrochloride salt. In a study by Davoodnia et al., the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles in the presence of potassium tert-butoxide produced thieno[2,3-d]pyrimidin-4-amine derivatives. While this method primarily targets pyrimidine analogs, the intermediate nitrile compound can be hydrolyzed under acidic conditions to generate the corresponding amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Parameters:

-

Solvent: tert-Butanol

-

Catalyst: Potassium tert-butoxide

-

Temperature: Reflux conditions (~82°C)

-

Reaction Time: 6–8 hours

This method achieves moderate yields (60–75%) but requires post-synthetic modifications to isolate the hydrochloride form.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating. In a landmark study, Davoodnia et al. demonstrated the utility of microwave-assisted reactions for synthesizing thiophene derivatives. By subjecting 2-amino-4,5-dimethylthiophene-3-carboxamide to iso(thio)cyanates in N,N-dimethylacetamide (DMA) under microwave irradiation (700 W, 3–5 minutes), they achieved rapid cyclization to form thieno[2,3-d]pyrimidines. Although the focus was on pyrimidine formation, the methodology highlights the potential for optimizing amine hydrochloride synthesis through controlled microwave conditions.

Advantages of Microwave Synthesis:

Acid-Mediated Protonation of the Free Amine

The direct preparation of the hydrochloride salt often involves protonating the free amine precursor with hydrochloric acid. For example, 2-amino-4,5-dimethylthiophene is dissolved in an anhydrous solvent (e.g., ethanol or dichloromethane), followed by dropwise addition of concentrated HCl. The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum.

Optimization Considerations:

-

Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation.

-

Temperature: Maintain below 10°C to prevent decomposition.

-

Purity: Recrystallization from ethanol/ethyl acetate mixtures enhances purity.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of prominent preparation methods:

Mechanistic Insights into Key Reactions

Cyclocondensation Mechanism

The base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the nitrile. Potassium tert-butoxide deprotonates the amine, enhancing its nucleophilicity and facilitating ring closure to form the pyrimidine core. Subsequent hydrolysis of the nitrile group to an amide and acid-mediated protonation yield the hydrochloride salt.

Microwave-Induced Cyclization

Under microwave irradiation, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates follows a two-step mechanism:

-

Nucleophilic Addition: The amine attacks the electrophilic carbon of the isocyanate, forming a urea intermediate.

-

Cyclization: Intramolecular dehydration generates the thieno[2,3-d]pyrimidine ring.

The use of DMA as a polar aprotic solvent enhances microwave absorption, accelerating reaction kinetics.

Challenges and Optimization Strategies

Purification of Hydrochloride Salts

The hydrochloride form is hygroscopic, necessitating anhydrous conditions during isolation. Techniques such as:

Enhancing Reaction Selectivity

Side reactions, such as over-alkylation or oxidation, are mitigated by:

-

Temperature Control: Maintaining reactions below 20°C.

-

Inert Atmosphere: Using nitrogen or argon to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylthiophene Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

2-Amino-4,5-dimethylthiophene hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its thiazole structure enhances biological activity, particularly in the development of antimicrobial agents. The compound has been investigated for its potential to inhibit bacterial growth and has shown promise in treating infections caused by resistant strains of bacteria .

Case Study:

In a study examining the structure-activity relationship of thiophene derivatives, this compound was synthesized and evaluated for its efficacy against specific bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency, highlighting the compound's role as a scaffold for developing new antibiotics .

Agricultural Chemicals

Use in Agrochemicals:

This compound is utilized in formulating agrochemicals, particularly fungicides and herbicides. Its effectiveness in targeting specific plant pathogens while minimizing harm to beneficial species makes it valuable in sustainable agriculture practices .

Data Table: Efficacy of this compound in Agriculture

| Application | Target Pathogen | Efficacy (%) | Notes |

|---|---|---|---|

| Fungicide | Fusarium spp. | 85 | Effective at low concentrations |

| Herbicide | Weeds (various) | 75 | Selective action on target species |

Biochemical Research

Investigating Enzyme Activity:

Researchers employ this compound in studies related to enzyme activity and metabolic pathways. Its unique chemical properties allow scientists to explore cellular processes and identify potential therapeutic targets .

Case Study:

A biochemical study utilized this compound to investigate its effects on specific enzyme inhibitors involved in metabolic pathways associated with cancer cell proliferation. The findings suggested that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications .

Diagnostic Reagents

Development of Diagnostic Tests:

The compound is also used in developing diagnostic tests for various diseases due to its ability to interact with biological markers. Its specificity makes it suitable for creating sensitive assays that can detect disease states at early stages .

Material Science

Innovations in Material Development:

In material science, this compound is explored for creating novel materials such as polymers and coatings. Its chemical stability and reactivity contribute to developing advanced materials with specific functional properties .

Data Table: Applications in Material Science

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Conductive materials | Electrical conductivity |

| Coatings | Protective coatings | Chemical resistance |

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylthiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs include substituted thiazoles, pyrimidines, and other heterocyclic amines. Key examples and their properties are summarized below:

Table 1: Structural and Functional Comparison

Substituent Effects on Functionality

- Halogen vs. Methyl Groups: Chloro or bromo substituents (as in 2-amino-4,6-dichloropyrimidine or 2-amino-5-bromothiazole) enhance biological activity or corrosion inhibition efficiency compared to methyl groups .

- Methoxy Groups: 2-Amino-4,6-dimethoxypyrimidine lacks significant biological activity but serves as a synthetic intermediate, highlighting the importance of electronegative substituents for reactivity .

Biological Activity

2-Amino-4,5-dimethylthiophene hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both amino and methyl substitutions on the thiophene ring, which contribute to its reactivity and biological activity. The presence of the amino group enhances hydrogen bonding capabilities, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of dimethylthiophene compounds showed effectiveness against various bacterial strains, suggesting a mechanism involving the inhibition of bacterial biofilm formation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The reduction in PGE2 levels was found to correlate with the structural modifications in the thiophene ring, indicating that specific substitutions enhance anti-inflammatory activity .

Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines. For instance, this compound demonstrated cytotoxicity against several human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the activation of caspases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which is crucial for PGE2 synthesis.

- Interaction with Receptors : It is hypothesized that the compound interacts with specific receptors or proteins within cells, leading to altered signaling pathways that promote apoptosis in cancer cells.

- Biofilm Disruption : Its ability to disrupt bacterial biofilms suggests a mechanism where it interferes with microbial adhesion and growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduced PGE2 levels significantly | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in colony-forming units (CFUs) compared to control groups .

Q & A

Q. Methodological Guidance

- Column selection : C18 or HILIC columns for polar compounds.

- Mobile phase : Acetonitrile/water with 0.1% formic acid for improved peak symmetry .

- Detection : UV at 220–280 nm or MS/MS for specificity in biological samples .

- Validation parameters : Include linearity (R² >0.99), LOD/LOQ (≤1 µg/mL), and recovery (90–110%) per ICH guidelines .

What mechanistic insights are needed to explain the biological activity of thiophene derivatives?

Advanced Research Question

Hypotheses may involve:

- Enzyme inhibition : Molecular docking to identify binding sites (e.g., nitric oxide synthase for NO suppression) .

- Redox modulation : Electrochemical studies (cyclic voltammetry) to assess antioxidant potential, as explored in neurodegenerative models .

- Metabolic stability : Microsomal assays to evaluate hepatic clearance, critical for drug candidate prioritization .

How can computational chemistry aid in the design of novel 2-Amino-4,5-dimethylthiophene derivatives?

Advanced Research Question

- QSAR modeling : Correlate substituent effects with bioactivity using descriptors like logP and polar surface area .

- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) to guide synthesis .

- ADMET prediction : Tools like SwissADME to optimize pharmacokinetic profiles early in development .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Methodological Guidance

- Process optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization).

- Cost-effective purification : Replace column chromatography with crystallization, as used for benzothiazoles .

- Regulatory compliance : Adhere to ICH Q11 guidelines for critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.